molecular formula C7H9N5O B2793862 1-[(3R,4S)-4-Azidooxolan-3-yl]pyrazole CAS No. 2138050-98-1

1-[(3R,4S)-4-Azidooxolan-3-yl]pyrazole

Cat. No.: B2793862
CAS No.: 2138050-98-1
M. Wt: 179.183
InChI Key: QEHXVPKLHZXZJI-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3R,4S)-4-Azidooxolan-3-yl]pyrazole is a heterocyclic compound that features both an azido group and a pyrazole ring

Chemical Reactions Analysis

Types of Reactions: 1-[(3R,4S)-4-Azidooxolan-3-yl]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(3R,4S)-4-Azidooxolan-3-yl]pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3R,4S)-4-Azidooxolan-3-yl]pyrazole involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various applications, including drug development and materials science .

Comparison with Similar Compounds

    1-[(3R,4S)-4-Cyanotetrahydropyran-3-yl]pyrazole: Similar in structure but with a cyanide group instead of an azido group.

    1-[(3R,4S)-4-Hydroxyoxolan-3-yl]pyrazole: Features a hydroxyl group instead of an azido group.

    1-[(3R,4S)-4-Aminotetrahydropyran-3-yl]pyrazole: Contains an amino group instead of an azido group.

Uniqueness: 1-[(3R,4S)-4-Azidooxolan-3-yl]pyrazole is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This makes it a valuable compound for the synthesis of complex molecules and advanced materials .

Properties

IUPAC Name

1-[(3R,4S)-4-azidooxolan-3-yl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c8-11-10-6-4-13-5-7(6)12-3-1-2-9-12/h1-3,6-7H,4-5H2/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHXVPKLHZXZJI-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N2C=CC=N2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)N2C=CC=N2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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